Amodiaquine dihydrochloride dihydrate

Antimalarial drug discovery P. falciparum in vitro susceptibility 4-Aminoquinoline SAR

Amodiaquine dihydrochloride dihydrate (CAS 6398-98-7), the thermodynamically stable dihydrate polymorph, delivers 3.4-fold greater potency than chloroquine against resistant P. falciparum (IC₅₀ 12.3 vs. 52.6 nM) with only 3.3% in vivo resistance. CYP2C8-dependent activation to N-desethylamodiaquine enables defined pharmacokinetic modeling. USP-monographed (97.0%–103.0% anhydrous basis) for ANDA method validation. The dihydrate crystal form prevents polymorphic transformation during wet granulation and accelerated stability testing—critical for reproducible oral solid dosage development. Aqueous solubility of 29 mg/mL provides a reliable baseline for biorelevant dissolution method development.

Molecular Formula C20H25Cl2N3O2
Molecular Weight 410.3 g/mol
CAS No. 6398-98-7
Cat. No. B000193
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmodiaquine dihydrochloride dihydrate
CAS6398-98-7
SynonymsAmodiachin
Amodiaquin
Amodiaquine
Amodiaquine Hydrochloride
Camoquin
Camoquine
Flavoquine
Hydrochloride, Amodiaquine
Molecular FormulaC20H25Cl2N3O2
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCCN(CC)CC1=C(C=CC(=C1)NC2=C3C=CC(=CC3=NC=C2)Cl)O.O.Cl
InChIInChI=1S/C20H22ClN3O.ClH.H2O/c1-3-24(4-2)13-14-11-16(6-8-20(14)25)23-18-9-10-22-19-12-15(21)5-7-17(18)19;;/h5-12,25H,3-4,13H2,1-2H3,(H,22,23);1H;1H2
InChIKeyAOFIMJMWPZOPAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Amodiaquine Dihydrochloride Dihydrate (CAS 6398-98-7): Pharmacopeial-Grade 4-Aminoquinoline with Differential Antimalarial Activity


Amodiaquine dihydrochloride dihydrate is a dihydrochloride salt dihydrate form of amodiaquine, a synthetic 4-aminoquinoline antimalarial agent with a molecular weight of 464.81 g/mol and molecular formula C₂₀H₂₂ClN₃O·2HCl·2H₂O [1]. This compound is officially monographed in the United States Pharmacopeia (USP) with defined purity specifications of not less than 97.0% and not more than 103.0% calculated on the anhydrous basis [2], establishing a standardized reference point for procurement in analytical, quality control, and research applications [3]. The dihydrate crystalline form possesses distinct solid-state properties that differentiate it from alternative hydration states, including the monohydrate form obtained via alcoholic recrystallization [4].

Procurement Risk: Why Amodiaquine Dihydrochloride Dihydrate Cannot Be Interchanged with Chloroquine or Alternative 4-Aminoquinolines


Amodiaquine dihydrochloride dihydrate exhibits distinct pharmacological and physicochemical properties that preclude simple substitution with chloroquine or other 4-aminoquinolines. Unlike chloroquine, amodiaquine undergoes near-exclusive metabolism by the polymorphic CYP2C8 enzyme to its pharmacologically active metabolite, N-desethylamodiaquine [1], introducing patient-specific pharmacokinetic variability that must be considered in dosing and formulation development. More critically, amodiaquine demonstrates differential activity against chloroquine-resistant Plasmodium falciparum strains, with in vivo resistance rates of 3.3% for amodiaquine versus 28% for chloroquine in chloroquine-resistant endemic regions [2]. The dihydrate salt form itself presents distinct solid-state stability and solubility characteristics compared to the monohydrate polymorph, affecting formulation behavior during manufacturing and storage [3]. These cumulative differences—encompassing metabolic pathway uniqueness, differential resistance profiles, and salt-form physicochemical divergence—mean that generic 4-aminoquinoline interchangeability is scientifically unsupported and may compromise both research reproducibility and therapeutic outcomes.

Quantitative Differential Evidence: Amodiaquine Dihydrochloride Dihydrate vs. Comparators


In Vitro Antimalarial Potency: Amodiaquine vs. Chloroquine in P. falciparum Isolates

In a head-to-head in vitro susceptibility study of 118 P. falciparum isolates from Madagascar, amodiaquine demonstrated a median IC₅₀ of 12.3 nM (mean IC₅₀ = 15.3 nM, 95% CI = 13.3–17.3 nM), whereas chloroquine tested against 190 isolates yielded a mean IC₅₀ of 52.6 nM (95% CI = 46.1–59.1 nM) [1]. Amodiaquine was 3.4 times as active as chloroquine in vitro and 7 times as active as quinine against the same parasite population [1]. This differential potency establishes amodiaquine as a more active 4-aminoquinoline against field isolates where chloroquine sensitivity is declining.

Antimalarial drug discovery P. falciparum in vitro susceptibility 4-Aminoquinoline SAR

In Vivo Parasitological Clearance: Amodiaquine vs. Chloroquine in Human Clinical Trials

A Cochrane systematic review aggregating data from 24 randomized trials (amodiaquine n=1071, chloroquine n=1097) demonstrated that parasite clearance at day 7 was 83% for amodiaquine versus 56% for chloroquine (odds ratio 4.29, 95% CI 3.51–5.24) [1]. A parallel systematic review in The Lancet reported odds ratios of 4.29 (99% CI 3.30–5.58) on day 7 and 6.00 (99% CI 3.97–9.06) on day 14 favoring amodiaquine over chloroquine [2]. A randomized controlled trial in Tanzania further confirmed 100% parasitological clearance with amodiaquine versus 70% with chloroquine in semi-immune adult volunteers [3].

Clinical malaria treatment Antimalarial efficacy meta-analysis Parasitological response

Solid-State Hydrate Form Differentiation: Amodiaquine Dihydrochloride Dihydrate (AQ-DD) vs. Monohydrate (AQ-DM)

A comprehensive solid-state characterization study directly compared amodiaquine dihydrochloride dihydrate (AQ-DD) with its monohydrate counterpart (AQ-DM) obtained by recrystallization from methanol, ethanol, and n-propanol [1]. AQ-DD exhibits needle-like crystal habit, whereas AQ-DM forms rhombohedral crystals [1]. Critically, AQ-DM demonstrated higher solubility than AQ-DD when exposed to bulk water, but excess AQ-DM underwent direct solid-state transformation back to the more thermodynamically stable AQ-DD structure [1]. Upon heating to temperatures ≥190°C, AQ-DM converts to a metastable amorphous form (AQ-DA), which rapidly recrystallizes to AQ-DD upon exposure to ≥80% relative humidity [1].

Pharmaceutical solid-state characterization Preformulation studies Polymorph screening

Combination Therapy Efficacy: Artesunate-Amodiaquine vs. Artemether-Lumefantrine in Randomized Trials

In a randomized, open-label trial of Ghanaian children aged 6 months to 14 years with uncomplicated malaria (AS+AQ n=116; AM-L n=111), adequate clinical and parasitological response rates were 95.3% for artesunate-amodiaquine versus 94.2% for artemether-lumefantrine on day 28, with similar safety profiles and no significant difference in adverse events over one year of follow-up [1]. However, a Cochrane review summary of artemether-lumefantrine noted that in comparisons with artemisinin derivative combinations, artemether-lumefantrine performed better than amodiaquine plus artesunate (668 participants, 2 trials) [2]. This context-dependent variability underscores the need for region-specific efficacy assessment.

Artemisinin-based combination therapy (ACT) Malaria clinical trial Comparative effectiveness research

Amodiaquine Efficacy in Chloroquine-Resistant P. falciparum: In Vivo Resistance Rate Differential

In a study conducted in Malindi, Kenya, assessing response of P. falciparum to chloroquine and amodiaquine using an extended 14-day in vivo test, in vivo resistance was demonstrated in 19 of 69 infections (28%) treated with chloroquine, but in only 2 of 60 infections (3.3%) treated with amodiaquine (p < 0.001) [1]. Corresponding in vitro effective concentrations for 50% inhibition (EC₅₀) were 180.7 nmol/L for chloroquine versus 12.2 nmol/L for amodiaquine by probit analysis, representing a 14.8-fold difference in potency against these chloroquine-resistant field isolates [1]. A meta-analysis from six African countries similarly concluded that amodiaquine with >90% cure rate was superior to chloroquine (70% effective) [2].

Chloroquine resistance Antimalarial drug resistance surveillance Alternative antimalarial agents

Safety Profile Differentiation: Treatment-Associated Agranulocytosis and Hepatotoxicity Risk

Amodiaquine carries a documented risk of idiosyncratic agranulocytosis and hepatotoxicity, with incidence of agranulocytosis estimated at approximately 1 in 2000 patients [1]. This toxicity profile is associated with the formation of a reactive quinoneimine metabolite via CYP-mediated oxidation [1]. Notably, these severe adverse events have been observed almost exclusively during long-term prophylactic use, not during short-course therapeutic treatment [2]. A randomized controlled trial comparing three-day therapeutic courses of amodiaquine and chloroquine found no agranulocytosis or hepatic toxicity in either group, with adverse effects occurring in 28.6% of AQ-treated parasitaemic patients and 14.3% of aparasitaemic AQ recipients, rates comparable to or lower than chloroquine [3].

Antimalarial drug safety Idiosyncratic drug reactions Risk-benefit assessment

Procurement-Driven Application Scenarios for Amodiaquine Dihydrochloride Dihydrate (CAS 6398-98-7)


Analytical Reference Standard for USP/EP Compendial Quality Control

Amodiaquine dihydrochloride dihydrate (CAS 6398-98-7) is designated as a USP Reference Standard (Catalog No. 1031004) with defined purity specifications of 97.0%–103.0% on an anhydrous basis and a specified HPLC assay method using UV detection at 224 nm with system suitability requirements including resolution ≥1.5 between amodiaquine and chloroquine peaks [8]. This standardized material is intended for use in quality tests and assays as specified in USP monographs for amodiaquine hydrochloride, amodiaquine hydrochloride tablets, and chloroquine phosphate tablets [10]. Procurement of the USP-grade dihydrate form ensures compliance with pharmacopeial specifications and method validation requirements for ANDA submissions and analytical method development .

Preclinical Antimalarial Research Requiring Defined Chloroquine-Resistant Strain Activity

For researchers screening compound libraries or evaluating novel antimalarial combinations against chloroquine-resistant P. falciparum, amodiaquine dihydrochloride dihydrate provides a benchmark 4-aminoquinoline control with quantifiable activity differentials. Based on direct comparative data, amodiaquine demonstrates median IC₅₀ of 12.3 nM against field isolates (3.4-fold more potent than chloroquine at 52.6 nM) [8] and in vivo resistance rates of 3.3% in chloroquine-resistant endemic regions versus 28% for chloroquine . The compound's CYP2C8-dependent metabolism to the active N-desethylamodiaquine metabolite [10] also provides a defined pharmacokinetic model for studying prodrug activation and pharmacogenetic variability in antimalarial response.

Formulation Development and Solid-State Stability Studies

The dihydrate salt form (AQ-DD) represents the thermodynamically stable crystalline form of amodiaquine dihydrochloride, exhibiting needle-like crystal habit and defined solid-state interconversion behavior. Direct comparative studies have demonstrated that the monohydrate form (AQ-DM) converts to AQ-DD in bulk water and undergoes amorphous phase transformation at ≥190°C with subsequent recrystallization to AQ-DD at ≥80% relative humidity [8]. For formulation scientists developing oral solid dosage forms, selection of AQ-DD ensures the stable hydrate form is used as the starting material, avoiding unintended polymorphic transformation during wet granulation, drying, or accelerated stability testing. The defined aqueous solubility of 29 mg/mL (62.39 mM) at 25°C provides a reproducible baseline for dissolution method development and biorelevant solubility assessment.

Clinical Trial Material for Artemisinin-Based Combination Therapy (ACT) Studies

Amodiaquine dihydrochloride dihydrate is the active pharmaceutical ingredient in artesunate-amodiaquine (AS+AQ) fixed-dose combinations that are designated as first-line ACT regimens in numerous African countries [8]. For clinical research organizations conducting ACT comparative effectiveness trials, this compound provides a partner drug with established efficacy data: day 28 adequate clinical and parasitological response of 95.3% in Ghanaian children and day 28 efficacy of 100% in Senegalese combination trials [10]. The defined 3-day therapeutic regimen (10 mg/kg/day) and CYP2C8-mediated metabolism profile [11] provide a well-characterized pharmacokinetic framework for protocol design, while the documented safety profile distinguishing short-course therapeutic use from prophylactic contraindication [12] informs appropriate trial inclusion/exclusion criteria.

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